Potassium trifluoro(4-hexylphenyl)borate
Description
Potassium trifluoro(4-hexylphenyl)borate is an organoboron compound characterized by a trifluoroborate anion complexed with a potassium cation. The structure features a 4-hexylphenyl substituent attached to the boron center, where the hexyl chain (C₆H₁₃) provides significant lipophilicity.
Lithiation: Reaction of 4-hexylphenyl bromide with n-butyllithium in tetrahydrofuran (THF) at low temperatures .
Boration: Quenching the lithium intermediate with trimethyl borate (B(OMe)₃) to form a boronate ester.
Fluoridation: Treatment with potassium hydrogen fluoride (KHF₂) to yield the trifluoroborate salt .
This compound is expected to exhibit stability in air and moisture, typical of potassium trifluoroborates, making it suitable for cross-coupling reactions like Suzuki-Miyaura . Applications may include catalysis, materials science, and pharmaceutical synthesis, leveraging its bulky aryl group for steric control.
Properties
Molecular Formula |
C12H17BF3K |
|---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
potassium;trifluoro-(4-hexylphenyl)boranuide |
InChI |
InChI=1S/C12H17BF3.K/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14,15)16;/h7-10H,2-6H2,1H3;/q-1;+1 |
InChI Key |
XFGSREBILGWAOS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CCCCCC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-hexylphenyl)borate can be synthesized through the reaction of 4-hexylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolution of 4-hexylphenylboronic acid in a solvent such as tetrahydrofuran (THF).
- Addition of potassium hydrogen fluoride to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Isolation and purification of the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-hexylphenyl)borate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the organotrifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or esters.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids/Esters: Formed through oxidation.
Substituted Organoboron Compounds: Formed through nucleophilic substitution
Scientific Research Applications
Potassium trifluoro(4-hexylphenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium trifluoro(4-hexylphenyl)borate in chemical reactions involves the activation of the boron center, which facilitates the transfer of the trifluoroborate group to other molecules. In Suzuki-Miyaura coupling, the palladium catalyst activates the boron center, allowing the transfer of the aryl group to the halide substrate, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Structural and Electronic Effects
The 4-hexylphenyl group distinguishes this compound from other aryltrifluoroborates by combining a long alkyl chain with an aromatic system. Key comparisons include:
Physical Properties
Comparative data on melting points, solubility, and stability:
Dec. = decomposition.
*Estimated based on analogous structures: Longer alkyl chains reduce crystallinity, lowering melting points .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency varies with substituents:
*Prediction based on steric hindrance from hexyl chain .
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